Isocyanatocyclopropane

Description

Historical Context and Evolution of Cyclopropane (B1198618) Chemistry in Isocyanate Synthesis

The journey of isocyanatocyclopropane is intrinsically linked to the independent historical developments in cyclopropane and isocyanate chemistry. The story of the cyclopropane ring began in 1881 when August Freund first synthesized it through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry. Subsequent methodological advancements, such as Gustavson's use of zinc in 1887 and the later development of cyclopropanation via carbene additions from diazo compounds, expanded the accessibility of cyclopropane derivatives. wikipedia.orgwikipedia.org

The synthesis of isocyanates has its own extensive history, traditionally relying on methods that often involved hazardous reagents like phosgene (B1210022). rsc.org The convergence of these two fields—the construction of the cyclopropane ring and the formation of the isocyanate group—was necessary to produce this compound. A significant step in this direction was the development of methods to introduce the isocyanate functionality onto cyclopropyl (B3062369) precursors. One such approach involves the treatment of N-silylated aminocyclopropane derivatives with phosgene or its equivalents at low temperatures, which yields the corresponding isocyanate. thieme-connect.de The ongoing drive for safer and more sustainable chemical processes has spurred the development of phosgene-free routes, which represents a key area of innovation in modern isocyanate synthesis. rsc.orgmostwiedzy.pl

Current Research Landscape of this compound: Emerging Trends and Challenges

Contemporary research often frames this compound as a donor-acceptor (D-A) cyclopropane. nih.govacs.org In this model, the cyclopropane ring can act as an electron donor while the isocyanate group serves as a strong electron acceptor. This electronic characteristic is central to its modern applications, particularly in cycloaddition and ring-opening reactions to construct complex molecular frameworks. beilstein-journals.orgnih.gov

Emerging Trends:

Sigmatropic Rearrangements: A sophisticated and emerging trend is the use of cymitquimica.comcymitquimica.com-sigmatropic rearrangements to access highly functionalized this compound derivatives. beilstein-journals.org For instance, cyclopropenylcarbinyl cyanates, which can be generated in situ, undergo stereoselective rearrangement to yield alkylidene(this compound)s. researchgate.netresearchgate.net This method provides a powerful tool for creating structurally diverse and complex cyclopropane systems.

Cycloaddition Reactions: this compound and related derivatives are increasingly used as partners in transition-metal-catalyzed cycloaddition reactions. These reactions leverage the ring strain to build larger carbocyclic and heterocyclic systems that are prevalent in natural products and pharmaceuticals. scispace.comacs.org

Challenges:

Synthesis and Stability: The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring presents a persistent challenge in its synthesis. wikipedia.org Furthermore, the isocyanate group is highly reactive and susceptible to moisture, necessitating careful handling and anhydrous reaction conditions. cymitquimica.com

Sustainable Synthesis: A major challenge in the broader field of isocyanate chemistry is the move away from toxic and hazardous reagents like phosgene. rsc.orgmostwiedzy.pl Developing green, efficient, and scalable synthetic routes to this compound remains an important research goal.

Stereocontrol: Achieving high levels of enantioselectivity in the synthesis of chiral cyclopropane derivatives is a significant challenge, though various methods using chiral catalysts are under continuous development. acs.org

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of this compound stems from its dual functionality, which chemists can exploit to build molecular complexity. It serves as a compact and versatile building block for introducing the cyclopropyl motif into larger structures.

In Organic Synthesis:

This compound is a valuable synthon primarily due to the predictable and high-yielding reactivity of the isocyanate group. It readily reacts with a wide range of nucleophiles. cymitquimica.com For example, its reaction with alcohols provides cyclopropyl-substituted carbamates, while its reaction with amines affords the corresponding ureas. beilstein-journals.org This reactivity allows chemists to efficiently forge new carbon-nitrogen and carbon-oxygen bonds, making it a key intermediate in the synthesis of polymers, specialty coatings, and fine chemicals. cymitquimica.comlookchem.com Its ability to participate in ring-opening and cycloaddition reactions further extends its utility, providing access to diverse molecular scaffolds. beilstein-journals.org

In Medicinal Chemistry:

The cyclopropyl group is a well-established structural motif in medicinal chemistry, often used as a bioisostere for a carbon-carbon double bond or as a conformational constraint to improve binding affinity and metabolic stability. nih.gov this compound serves as a crucial reagent for incorporating the cyclopropylurea or cyclopropylcarbamate functional group, which is found in numerous biologically active compounds. Its importance is underscored by its use in the synthesis of potential therapeutics across various disease areas.

Antiviral Agents: Patent literature describes the use of this compound in the synthesis of novel HIV protease inhibitors, where it is reacted with alcohol intermediates to form key carbamate (B1207046) linkages. google.comnih.gov

Anticancer Research: Derivatives such as 1-Bromo-4-(1-isocyanatocyclopropyl)benzene have been investigated as precursors for potential anticancer compounds, with preliminary studies suggesting mechanisms involving the induction of apoptosis in cancer cells.

Enzyme Inhibitors: The compound has been employed in the preparation of thieno[3,2-b]pyridine (B153574) derivatives that act as UDP glycosyltransferase inhibitors, highlighting its role in developing targeted therapies. google.com

Agrochemicals: Research has also extended into the agrochemical field, with this compound being used to synthesize molecules with insecticidal properties. google.com

The consistent appearance of this compound in pharmaceutical and agrochemical patents demonstrates its established value as a key building block in the discovery and development of new bioactive agents. google.comgoogle.comgoogle.com

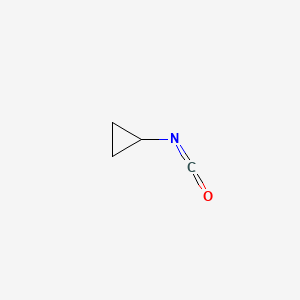

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBRJAWSDTYYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348478 | |

| Record name | isocyanatocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-72-2 | |

| Record name | isocyanatocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isocyanatocyclopropane and Its Derivatives

Strategies for the Construction of the Cyclopropane (B1198618) Core with Isocyanate Functionality

The synthesis of isocyanatocyclopropane, a valuable building block in organic chemistry, can be achieved through various synthetic strategies. These methods primarily focus on the formation of the strained cyclopropane ring concurrently with the introduction of the reactive isocyanate group. Key methodologies include the Curtius rearrangement of cyclopropanoyl azides and sigmatropic rearrangements of cyclopropenylcarbinyl systems.

Curtius Rearrangement Applications in this compound Synthesis

The Curtius rearrangement is a well-established and versatile method for converting carboxylic acids into their corresponding isocyanates via an acyl azide (B81097) intermediate. researchgate.netnih.govrsc.org This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the isocyanate. wikipedia.orgallen.in The isocyanate can then be readily converted to amines, carbamates, or ureas. nih.govwikipedia.org

The synthesis of this compound using this method involves the initial conversion of cyclopropanecarboxylic acid to cyclopropanoyl azide. This is typically achieved by reacting the corresponding acid chloride or anhydride (B1165640) with an azide salt, such as sodium azide or trimethylsilyl (B98337) azide. wikipedia.orgorganic-chemistry.org Alternatively, the acyl azide can be generated directly from the carboxylic acid using diphenylphosphoryl azide (DPPA). wikipedia.org Subsequent heating of the cyclopropanoyl azide induces the rearrangement to form this compound.

Mechanistic Studies of Cyclopropanoyl Azide Rearrangement to this compound

The mechanism of the Curtius rearrangement has been a subject of extensive study. nih.gov Initially, a stepwise mechanism was proposed, involving the formation of a discrete acylnitrene intermediate followed by rearrangement. nih.govresearchgate.net However, numerous experimental and computational studies have provided strong evidence that the thermal Curtius rearrangement of many acyl azides, including cyclopropanoyl azides, proceeds through a concerted mechanism. researchgate.netwikipedia.orgnih.gov In this concerted pathway, the migration of the cyclopropyl (B3062369) group to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas, avoiding the formation of a high-energy nitrene intermediate. nih.govnih.gov

Theoretical studies, particularly using Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction mechanism. researchgate.netnih.gov These studies have shown that for acyl azides, the concerted pathway for the rearrangement of the syn-conformer is generally favored over a stepwise process involving a nitrene intermediate. researchgate.netnih.gov The syn-conformer, where the carbonyl group and the azide are on the same side of the C-N bond, is typically more stable than the anti-conformer. researchgate.netnih.gov Intrinsic reaction coordinate (IRC) analyses further support a concerted mechanism for the rearrangement of various acyl azides. researchgate.netnih.gov

Impact of Substituent Effects on Rearrangement Kinetics and Selectivity

The kinetics and selectivity of the Curtius rearrangement are influenced by the nature of the substituent on the acyl azide. numberanalytics.com Electron-withdrawing groups attached to the carbonyl can accelerate the reaction, while electron-donating groups may slow it down. numberanalytics.com

In the context of cyclopropanoyl azides, a combined experimental and theoretical study investigated the kinetics of the Curtius rearrangement of methyl 1-azidocarbonylcyclopropane-1-carboxylate and its unsaturated analog, methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate. nih.govnih.gov The study, which utilized ¹H NMR spectroscopy and DFT calculations, found a good correlation between experimental and calculated activation parameters. researchgate.netnih.gov

| Compound | Experimental ΔH‡ (kcal/mol) | Experimental ΔS‡ (cal/mol·K) | Calculated ΔG‡ (kcal/mol) |

| Methyl 1-azidocarbonylcyclopropane-1-carboxylate | 27.8 | -7.5 | 25.1 |

| Methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate | 25.1 | - | 27.8 |

The lower activation energy observed for the rearrangement of the cyclopropene (B1174273) derivative was attributed to a weaker bond between the carbonyl carbon and the three-membered ring in this compound. nih.govnih.gov Computational studies also indicated that π-stabilization of the transition state by the cyclopropene double bond was not a significant factor. nih.govnih.gov

Computational Chemistry in Elucidating Transition States and Reaction Pathways for Curtius Rearrangement

Computational chemistry has proven to be a powerful tool for understanding the intricate details of the Curtius rearrangement, including the structures of transition states and the energetics of different reaction pathways. nih.gov DFT calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been widely used to model the rearrangement of various acyl azides. researchgate.netnih.gov

These calculations have provided detailed information about the geometry of the transition states. For the concerted rearrangement of syn-acyl azides, the transition state involves a simultaneous breaking of the N-N bond and formation of the new C-N bond. nih.gov The calculated activation barriers for the concerted rearrangement of several acyl azides are presented in the table below. nih.govnih.gov

| Acyl Azide | Calculated Gas Phase Activation Barrier (kcal/mol) |

| Acetyl azide | 27.6 |

| Pivaloyl azide | 27.4 |

| Phenyl azide | 30.0 |

| Methyl 1-azidocarbonylcyclopropane-1-carboxylate | 25.1 |

| Methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate | 27.8 |

Furthermore, computational studies have been crucial in comparing the energetics of the concerted Curtius rearrangement with the stepwise pathway involving a nitrene intermediate. nih.govnih.gov Calculations at the CBS-QB3 level have provided strong evidence that the concerted mechanism is the dominant pathway for the thermal rearrangement of these acyl azides. nih.govnih.gov

Sigmatropic Rearrangements in Cyclopropenylcarbinyl Systems

Another elegant strategy for the synthesis of functionalized isocyanatocyclopropanes involves sigmatropic rearrangements of cyclopropenylcarbinyl systems. These rearrangements offer a high degree of stereocontrol and allow for the creation of complex molecular architectures.

researchgate.netresearchgate.net-Sigmatropic Rearrangement of Cyclopropenylcarbinyl Cyanates to Alkylidene(isocyanatocyclopropanes)

A notable example is the nih.govnih.gov-sigmatropic rearrangement of cyclopropenylcarbinyl cyanates, which leads to the formation of alkylidene(isocyanatocyclopropanes). nih.govresearchgate.net In this reaction, the cyclopropenylcarbinyl cyanates are typically generated in situ from the corresponding carbamates. nih.govbeilstein-journals.org The subsequent rearrangement proceeds efficiently and stereoselectively. nih.govresearchgate.net

This transformation is a valuable addition to the array of sigmatropic rearrangements involving cyclopropenylcarbinol derivatives. nih.gov The resulting alkylidene(isocyanatocyclopropanes) are versatile intermediates that can be converted into a variety of alkylidene(aminocyclopropane) derivatives in a one-pot fashion. nih.govresearchgate.net

The mechanism of this rearrangement is believed to be a concerted process, although studies on allylic cyanate (B1221674) to isocyanate rearrangements suggest that the dissociation of the C-O bond may be more advanced in the transition state than the formation of the C-N bond. beilstein-journals.org This methodology has been shown to tolerate a range of substituents on the cyclopropene ring and at the carbinol center. beilstein-journals.org

Stereoselective Aspects and Diastereocontrol in Rearrangement Processes

Sigmatropic rearrangements are powerful tools for the stereoselective synthesis of complex molecules, and their application to cyclopropyl systems has yielded significant insights into diastereocontrol. The unimi.itunimi.it-sigmatropic rearrangement of cyclopropenylcarbinyl cyanates and related structures is a key process where stereoselectivity is paramount. researchgate.net

The Overman rearrangement, a unimi.itunimi.it-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, has been explored with cyclopropenylcarbinyl systems. beilstein-journals.org The stereochemical outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane ring and the geometry of the starting material. For instance, the rearrangement of secondary cyclopropenylcarbinols often proceeds with high diastereoselectivity. nih.gov

Research has demonstrated that the transfer of chirality during these rearrangements can be highly efficient, often proceeding with complete 1,3-chirality transfer. researchgate.net This stereospecificity is crucial for the synthesis of enantiomerically pure this compound derivatives. Computational studies have been employed to rationalize the high degree of chirality transfer observed in these reactions. researchgate.net

A notable challenge arises with 3,3-disubstituted cyclopropenylcarbinols, as the corresponding trichloroacetimidates can be unstable and lead to alternative reaction pathways, such as the formation of α-allenic tertiary alcohols, thus limiting the substrate scope of the Overman rearrangement in these specific cases. beilstein-journals.org

The diastereoselectivity of these rearrangements can be influenced by various factors, including the nature of the substituents on the cyclopropane ring and the reaction conditions. For example, in the unimi.itbeilstein-journals.org-sigmatropic rearrangement of phosphinites derived from secondary cyclopropenylcarbinols, a mixture of E/Z geometric isomers of the resulting phosphine (B1218219) oxides is often observed. nih.gov

Exploration of Overman Rearrangement Analogs with Cyclopropenylcarbinol Derivatives

The exploration of analogs to the Overman rearrangement using cyclopropenylcarbinol derivatives has expanded the synthetic utility of unimi.itunimi.it-sigmatropic rearrangements for accessing functionalized cyclopropane structures. A significant analog is the allyl cyanate to isocyanate rearrangement. researchgate.netbeilstein-journals.org This transformation is advantageous as it typically occurs at or below room temperature without the need for a metal catalyst and proceeds stereospecifically. researchgate.net

The in situ generation of the reactive cyanate species from carbamates followed by the rearrangement and subsequent trapping of the resulting isocyanate with a nucleophile provides a versatile one-pot procedure. beilstein-journals.org For example, treatment of a carbamate (B1207046) with trifluoroacetic anhydride can induce a dehydration–rearrangement sequence to yield a trifluoroacetamide. beilstein-journals.org

The reactivity of the isocyanate intermediate generated from these rearrangements allows for derivatization with various nucleophiles. While the reaction with hindered alcohols like tert-butanol (B103910) can be sluggish, the addition of a Lewis acid such as Ti(OiPr)₄ can accelerate the formation of the corresponding N-Boc-carbamate. beilstein-journals.org

However, the scope of the cyanate-to-isocyanate rearrangement with cyclopropenylcarbinol derivatives is not without limitations. The electronic nature of substituents on the cyclopropene ring can significantly impact the reaction's success. For instance, substrates with electron-withdrawing groups on an aryl substituent may fail to undergo the rearrangement under standard conditions, suggesting a mechanism where the dissociation of the C4–O bond is more advanced than the formation of the C2–N bond in the transition state. beilstein-journals.orgnih.gov

| Rearrangement Type | Substrate | Key Features | Resulting Functional Group |

| Overman Rearrangement | Cyclopropenylcarbinyl trichloroacetimidate | unimi.itunimi.it-sigmatropic shift | Trichloroacetamide |

| Allyl Cyanate Rearrangement | Cyclopropenylcarbinyl cyanate | unimi.itunimi.it-sigmatropic shift, often spontaneous | Isocyanate |

Phosgenation and Analogous Reactions of Substituted Aminocyclopropane Derivatives

The direct conversion of aminocyclopropane derivatives to this compound can be achieved through phosgenation or reactions with phosgene (B1210022) analogs. This method represents a classical approach to isocyanate synthesis. The Curtius rearrangement of acyl azides derived from cyclopropanecarboxylic acids also serves as a viable, albeit indirect, route to aminocyclopropane precursors, which can then be subjected to phosgenation. beilstein-journals.org The Curtius rearrangement itself proceeds through an isocyanate intermediate, which can be trapped to form carbamates or ureas. beilstein-journals.orgnih.gov This rearrangement has been widely applied in the synthesis of complex nitrogen-containing molecules. nih.govacs.org

Nucleophilic Substitution Approaches for this compound

The synthesis of this compound can also be approached through nucleophilic substitution reactions. While direct substitution on the cyclopropane ring is challenging, the isocyanate group itself is highly susceptible to nucleophilic attack. For instance, ethyl 1-isocyanatocyclopropane-1-carboxylate can react with nucleophiles like amines or alcohols to yield ureas or carbamates, respectively.

Recent studies have explored the use of isocyanides as nucleophiles in SN2 reactions with alkyl halides, which, after in situ hydrolysis of the intermediate nitrilium ion, yield highly substituted amides. nih.gov This novel approach expands the possibilities for creating complex amide structures and could potentially be adapted for the synthesis of this compound precursors. Furthermore, vicarious nucleophilic substitution (VNS) allows for the replacement of hydrogen in electrophilic aromatic and heteroaromatic systems using carbanions with a leaving group at the nucleophilic center, a strategy that could be conceptually extended to activated cyclopropane systems. organic-chemistry.org The development of methods for the nucleophilic displacement of a leaving group on a cyclopropane ring, such as a halogen, provides a direct pathway to functionalized cyclopropanes. beilstein-journals.org

Novel Reagents and Catalytic Systems for this compound Synthesis

The development of novel reagents and catalytic systems is crucial for advancing the synthesis of this compound and its precursors. These modern approaches often offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Organometallic Catalysis in Cyclopropane Functionalization Preceding Isocyanate Formation

Organometallic catalysis plays a pivotal role in the functionalization of cyclopropanes, which can then be converted into isocyanates. Transition metals can activate the strained C-C bonds of cyclopropanes through oxidative addition, forming metallacyclobutane intermediates that are amenable to further synthetic transformations. wikipedia.org This C-C bond activation is a key step in many catalytic cycles involving cyclopropanes. acs.org

Palladium-catalyzed "chain-walking" reactions have been utilized for the remote functionalization of olefins, and strategically placed cyclopropanes can participate in these processes, leading to bisfunctionalization. acs.org Nickel-catalyzed reactions have also shown promise in the isomerization and functionalization of unsaturated systems containing cyclopropane rings. acs.org The synergy between isocyanide insertion and metal-catalyzed C-H bond activation offers a powerful strategy for constructing complex molecules and could be applied to the synthesis of functionalized cyclopropanes. nih.gov

Metal-mediated Cyclopropanation with Diazo Compounds for this compound Precursors

Metal-mediated cyclopropanation of alkenes using diazo compounds is a fundamental and widely used method for constructing the cyclopropane ring. semanticscholar.orgnih.gov The resulting cyclopropyl compounds can serve as precursors to this compound. Iron, rhodium, and cobalt complexes are commonly employed catalysts for these carbene transfer reactions. unimi.itsemanticscholar.orgresearchgate.net

Heterogeneous iron-based catalysts supported on nitrogen-doped carbon have been successfully used for the cyclopropanation of alkenes with diazo compounds, offering the advantage of catalyst recyclability. unimi.it However, catalyst deactivation due to polymerization of the olefin on the catalyst surface can be a challenge. unimi.it

Chiral metal complexes, particularly those of cobalt and iron porphyrins, have been developed for the asymmetric cyclopropanation of alkenes, enabling the synthesis of chiral cyclopropane precursors with high diastereo- and enantioselectivity. semanticscholar.orgresearchgate.netrsc.org These reactions often proceed through a stepwise radical pathway involving metalloradical intermediates. researchgate.net The resulting chiral cyclopropyl nitriles, for example, can be further functionalized to produce cyclopropylamines, which are direct precursors to isocyanatocyclopropanes. rsc.org

The choice of diazo compound and catalyst can significantly influence the stereochemical outcome of the cyclopropanation. For instance, sterically demanding diazo compounds can lead to high diastereoselectivity. unimi.it

| Catalyst Type | Diazo Precursor | Alkene Substrate | Key Outcome |

| Heterogeneous Fe-N-C | Ethyl diazoacetate | Styrene | Recyclable catalysis, potential for deactivation |

| Chiral Co-porphyrin | N-arylsulfonyl hydrazones | Styrene derivatives | High diastereo- and enantioselectivity |

| Chiral Fe-porphyrin | α-diazoacetonitrile | Arylalkenes | High turnover number, excellent enantioselectivity |

One-Pot Synthesis Strategies Involving this compound Intermediates

A notable one-pot strategy involves the chemchart.comchemchart.com-sigmatropic rearrangement of in situ generated cyclopropenylcarbinyl cyanates. researchgate.netresearchgate.net This method provides access to alkylidene(aminocyclopropane) derivatives. The reaction is initiated by the dehydration of cyclopropenylcarbinyl carbamates, which forms the corresponding cyanates. These cyanates then undergo a stereoselective rearrangement to yield alkylidene(this compound) intermediates. researchgate.netresearchgate.net Without isolation, these intermediates are then converted to the final aminocyclopropane products. This transformation is a valuable addition to the synthetic chemist's toolkit, complementing other sigmatropic rearrangements like the Overman rearrangement of cyclopropenylcarbinyl trichloroacetimidates. researchgate.netresearchgate.net

Another significant approach is the Kulinkovich-Szymoniak reaction, which facilitates the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of titanium(IV) isopropoxide. organic-chemistry.org While the reaction mechanism proceeds through a titanacyclopropane intermediate that reacts with the nitrile to form an azatitanacycle, subsequent Lewis acid-mediated rearrangement to the cyclopropylamine (B47189) could conceptually involve an this compound-like species, although this is not the explicitly proposed mechanism. The reaction conditions are critical; the use of a Lewis acid in a subsequent step efficiently converts the intermediate to the desired cyclopropylamine. organic-chemistry.org

The Curtius rearrangement of a cyclopropanecarboxylic acid derivative also serves as a foundation for one-pot syntheses generating this compound. beilstein-journals.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of a cyclopropanecarbonyl azide to form this compound. organic-chemistry.org This reactive intermediate can be trapped in the same pot by a nucleophile, such as an alcohol to form a carbamate or water to yield an amine after decarboxylation of the initially formed carbamic acid. organic-chemistry.orgnih.gov For instance, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been demonstrated using a Curtius degradation employing the Weinstock protocol on 1-cyclopropylcyclopropanecarboxylic acid. beilstein-journals.org

These one-pot methodologies highlight the utility of this compound as a transient but crucial intermediate in the efficient construction of complex cyclopropane-containing molecules.

Table of Reaction Data

Below is a summary of representative one-pot reactions involving this compound intermediates.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|---|

| chemchart.comchemchart.com-Sigmatropic Rearrangement | Cyclopropenylcarbinyl carbamates | Dehydration (e.g., Tf2O, pyridine) | Alkylidene(this compound) | Alkylidene(aminocyclopropane) derivatives | researchgate.net, researchgate.net |

| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard reagents | Ti(OiPr)4, then Lewis Acid (e.g., BF3·OEt2) | Azatitanacycle | Primary cyclopropylamines | organic-chemistry.org |

| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA) or similar, heat, trapping agent (e.g., t-BuOH) | This compound | Boc-protected cyclopropylamines | beilstein-journals.org, organic-chemistry.org |

Reaction Mechanisms and Reactivity of Isocyanatocyclopropane

Nucleophilic Additions to the Isocyanate Group of Isocyanatocyclopropane

The carbon atom of the isocyanate group (–N=C=O) in this compound is electron-deficient and serves as a prime target for nucleophilic attack. This reactivity is the basis for the formation of a variety of important chemical linkages, including urethanes (carbamates) and amides.

The reaction between this compound and alcohols yields urethanes, also known as carbamates. This transformation is a cornerstone of polyurethane chemistry and is of significant industrial importance. kuleuven.be The general reaction involves the addition of the alcohol's hydroxyl group across the N=C double bond of the isocyanate.

The precise mechanism of the reaction between an isocyanate and an alcohol has been the subject of extensive study. Two primary pathways are generally considered: a concerted mechanism and a stepwise mechanism.

Concerted Mechanism: Theoretical and experimental studies suggest that the uncatalyzed reaction predominantly proceeds through a concerted pathway. kuleuven.be In this mechanism, the alcohol adds across the N=C bond of the isocyanate via a single, cyclic transition state (often four- or six-membered). The formation of the N-H and C-O bonds, along with the cleavage of the O-H bond, occurs simultaneously. This pathway is generally favored over addition across the C=O bond, which has a significantly higher energy barrier. kuleuven.berwth-aachen.de

Stepwise Mechanism: A stepwise pathway, involving the formation of a zwitterionic intermediate, has also been proposed. rwth-aachen.deugent.be In this model, the oxygen atom of the alcohol first attacks the electrophilic carbon of the isocyanate, forming an unstable intermediate with a positive charge on the oxygen and a negative charge on the nitrogen. This is followed by a rapid proton transfer to yield the final urethane (B1682113) product. However, computational studies indicate that this pathway is typically higher in energy than the concerted route, especially in non-polar solvents. rwth-aachen.de

For the reaction of this compound, the concerted mechanism is the more likely pathway, particularly in the absence of strong catalysts or highly polar solvents.

The reaction rate of isocyanate with alcohol is often observed to be higher than what is predicted by simple second-order kinetics, suggesting a more complex mechanism. cdnsciencepub.com This acceleration is attributed to the catalytic role played by the alcohol molecules themselves, a phenomenon known as auto-catalysis. rwth-aachen.de

Theoretical calculations and kinetic studies have shown that additional alcohol molecules can participate in the transition state, forming a hydrogen-bonded network. kuleuven.beugent.bemdpi.com Typically, a mechanism involving one isocyanate molecule and two or three alcohol molecules is invoked. kuleuven.berwth-aachen.de In this "multimolecular" model, one alcohol molecule acts as the nucleophile, while the others act as a "proton shuttle," facilitating the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate through a six- or eight-membered cyclic transition state. rwth-aachen.deugent.be This cooperative hydrogen bonding significantly lowers the activation energy of the reaction compared to the simple bimolecular pathway. mdpi.comnih.gov The dominance of these auto-catalytic pathways increases with higher alcohol concentrations. kuleuven.be

| Reactant Ratio (Alcohol:Isocyanate) | Predominant Mechanism | Key Feature | Activation Energy |

| Stoichiometric | Bimolecular Concerted / Alcohol Auto-catalysis | Involves 1 or 2 alcohol molecules | Higher |

| Alcohol Excess | Alcohol Auto-catalysis | Involves 2-3 alcohol molecules forming a proton-shuttle | Lower mdpi.comnih.gov |

| Isocyanate Excess | Isocyanate Auto-catalysis (less common) | Involves isocyanate dimers and allophanate (B1242929) intermediate | Lower than stoichiometric nih.govnih.gov |

The polarity of the solvent has a profound effect on the kinetics of urethane formation. nih.govresearchgate.net The reaction is generally accelerated in more polar solvents. researchgate.net This is because polar solvents can stabilize the charge separation that develops in the transition state, thereby lowering the activation energy. cdnsciencepub.comnih.gov

| Solvent | Relative Polarity | Hydrogen Bonding Capacity | Expected Effect on Reaction Rate |

| Xylene | Low | None | Slow researchgate.netresearchgate.net |

| Toluene | Low | None | Slow researchgate.net |

| 1,4-Dioxane | Medium | Acceptor | Moderate researchgate.net |

| Cyclohexanone | High | Acceptor | Fast researchgate.net |

| Dimethylformamide (DMF) | High | Acceptor | Very Fast, but may be complexed by H-bonding researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | High | Acceptor | Very Fast researchgate.net |

This compound can also react with carboxylic acids to form N-cyclopropyl amides, with the concurrent evolution of carbon dioxide. nih.govnih.gov This reaction provides a useful method for amide bond formation under relatively mild conditions.

The generally accepted mechanism involves the initial nucleophilic attack of the carboxylate on the isocyanate carbon. google.comresearchgate.net This forms an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. This anhydride readily undergoes a rearrangement and decarboxylation, often through a cyclic intermediate, to yield the final amide product and carbon dioxide. google.com The reaction can be facilitated by converting the carboxylic acid to its more nucleophilic carboxylate salt form using a non-nucleophilic base. nih.govresearchgate.net

This decarboxylative coupling is compatible with a wide range of functional groups, making it a valuable synthetic tool. nih.gov

Formation of Urethanes and Carbamates

Rearrangement Reactions Involving the Cyclopropane (B1198618) Ring and Isocyanate Functionality

The cyclopropane ring in this compound is characterized by significant ring strain (approximately 27 kcal/mol). This stored energy can serve as a thermodynamic driving force for rearrangement reactions, particularly under thermal or photochemical conditions. nih.govthieme-connect.de While specific rearrangement pathways for this compound itself are not extensively documented, the known reactivity of related substituted cyclopropanes allows for the postulation of plausible reaction pathways.

Under thermal activation, a vinylcyclopropane-cyclopentene type rearrangement is a well-known process for appropriately substituted cyclopropanes. wikipedia.orgresearchgate.net For this compound, a potential thermal or photochemical rearrangement could involve the homolytic cleavage of a C-C bond in the cyclopropane ring. This would generate a diradical intermediate. wikipedia.org Subsequent electronic reorganization and ring closure could lead to a five-membered ring structure, such as a 2-pyrrolidinone (B116388) derivative after intramolecular cyclization and tautomerization, or other isomers.

Another possibility is a ring-opening reaction initiated by an external reagent or catalyst. Electrophilic attack on the cyclopropane ring or radical-induced ring opening could lead to the formation of linear or alternative cyclic structures, with the isocyanate group either remaining intact or participating in the subsequent reaction cascade. beilstein-journals.orgresearchgate.netrsc.org For example, reactions analogous to the Cloke-Wilson rearrangement, where cyclopropyl (B3062369) ketones or imines rearrange to dihydrofurans and pyrrolines respectively, suggest that this compound could potentially rearrange to form five-membered heterocyclic structures under the right conditions. nih.gov

These potential rearrangement pathways are driven by the release of the inherent strain energy of the three-membered ring, a common motif in the chemistry of cyclopropane derivatives. nih.govwikipedia.org

Ring-Opening and Ring-Expansion Mechanisms

The cyclopropane ring is susceptible to cleavage under thermal, photochemical, or catalytic conditions due to its significant ring strain, estimated to be around 110–115 kJ mol⁻¹. The presence of an isocyanate group, which can act as both a σ-acceptor and a π-donor/acceptor depending on the reaction conditions, significantly influences the regioselectivity and feasibility of these ring-opening and expansion reactions.

In the context of donor-acceptor (D-A) cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group, the C-C bond between the substituted carbons is polarized and weakened, facilitating ring-opening under milder conditions. mdpi.com While the isocyanate group is not a classical strong donor, its electronic properties can still activate the cyclopropane ring towards nucleophilic or electrophilic attack.

Under Lewis acid catalysis , the isocyanate group can be activated, enhancing the electrophilicity of the adjacent cyclopropyl carbon. This facilitates nucleophilic attack and subsequent ring-opening. uni-regensburg.denih.gov The reaction typically proceeds via an SN1-type mechanism, leading to a stabilized carbocationic intermediate that can then be trapped by a nucleophile. uni-regensburg.de Ring expansion can occur if a neighboring group participates in the stabilization of the positive charge, leading to the formation of a larger, more stable ring system, such as a cyclobutane (B1203170) or cyclopentane (B165970) derivative. researchgate.net For instance, the rearrangement of vinylcyclopropanes to cyclopentenes is a well-documented ring expansion process that can proceed through a diradical-mediated or a concerted pericyclic pathway. wikipedia.org

Transition metal catalysis also provides a powerful tool for the functionalization and rearrangement of cyclopropanes. nih.gov Metals can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate, which can then undergo various transformations, including ring expansion or cross-coupling reactions.

Sigmatropic Shifts within this compound Frameworks

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system in an intramolecular fashion. wikipedia.org In frameworks containing this compound, particularly if there is adjacent unsaturation (e.g., a vinyl group), sigmatropic shifts can be anticipated. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

A common example is the uni-regensburg.dechemrxiv.org sigmatropic shift . Thermally, a uni-regensburg.dechemrxiv.org shift of an alkyl group is allowed suprafacially with inversion of stereochemistry at the migrating center, though this is often geometrically constrained. Photochemically, a uni-regensburg.dechemrxiv.org suprafacial shift with retention of stereochemistry becomes allowed. baranlab.org For this compound, this could involve the migration of a carbon from the ring to the nitrogen of the isocyanate group, or rearrangement of an adjacent substituent.

The uni-regensburg.deuni-regensburg.de sigmatropic rearrangement , such as the Cope and Claisen rearrangements, is another important class of these reactions. nih.govnih.gov For a derivative of this compound containing a vinyl group at a suitable position, a Cope-type rearrangement could lead to a seven-membered ring. The introduction of the strained cyclopropane ring can provide a thermodynamic driving force for such rearrangements, making them effectively irreversible. nih.gov

The faciality of these shifts (suprafacial or antarafacial) is dictated by the number of electrons involved in the transition state. wikipedia.org For instance, a thermal chemrxiv.orgnih.gov sigmatropic shift, involving 6 electrons, proceeds suprafacially. youtube.com

Computational and Theoretical Studies of this compound Reactivity

Computational chemistry provides invaluable insights into the reaction mechanisms, transition states, and energetics of reactions involving this compound, where experimental data may be scarce. nrel.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, such as those employing high-level ab initio methods or Density Functional Theory (DFT), are used to map the potential energy surface (PES) of a reaction. chemrxiv.orgmdpi.com By locating the stationary points—reactants, products, intermediates, and transition states—a detailed reaction pathway can be constructed.

For the ring-opening of this compound, calculations can elucidate whether the mechanism is concerted or stepwise. In a stepwise mechanism, the calculations would identify the structure and stability of any intermediates, such as carbocations or diradicals. wikipedia.org The transition state, which represents the energy maximum along the reaction coordinate, can be located and its geometry and vibrational frequencies calculated. mdpi.com The presence of a single imaginary frequency confirms that the structure is a true transition state.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the connected reactants and products, confirming the proposed mechanism. researchgate.net

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a widely used tool for studying reaction mechanisms in organic chemistry due to its favorable balance of computational cost and accuracy. semanticscholar.orgeurjchem.com Various functionals, such as B3LYP or M06-2X, are employed in conjunction with appropriate basis sets (e.g., 6-31G* or def2-TZVP) to model the electronic structure of the molecules involved. nrel.govresearchgate.net

DFT calculations can be used to investigate the influence of the isocyanate group on the electronic structure and reactivity of the cyclopropane ring. For example, Natural Bond Orbital (NBO) analysis can reveal the charge distribution and orbital interactions within the molecule, explaining the polarization of the C-C bonds. researchgate.net

In studying catalyzed reactions, such as those involving Lewis acids, DFT can model the interaction between the catalyst and the this compound substrate. This can help to understand how the catalyst lowers the activation barrier by stabilizing the transition state. researchgate.netmdpi.com For instance, calculations can show how a Lewis acid coordinates to the oxygen or nitrogen of the isocyanate group, thereby increasing the electrophilicity of the cyclopropane ring.

Activation Energy and Thermodynamic Parameters of Reactions

A key outcome of computational studies is the determination of activation energies (Ea) and other thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. chemrxiv.org The activation energy is the energy barrier that must be overcome for a reaction to occur and is calculated as the difference in energy between the transition state and the reactants.

The Gibbs free energy of activation (ΔG‡) is particularly important as it determines the reaction rate. It is calculated from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

The following table presents hypothetical, yet chemically reasonable, calculated thermodynamic parameters for a generic ring-opening reaction of this compound. These values are illustrative of the data that would be obtained from DFT calculations.

| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |

|---|---|---|---|---|

| Uncatalyzed Thermal Ring-Opening | -15.2 | -14.8 | -16.5 | 35.7 |

| Lewis Acid Catalyzed Ring-Opening | -18.0 | -17.5 | -19.2 | 22.4 |

| Photochemical uni-regensburg.dechemrxiv.org Sigmatropic Shift | 5.3 | 5.1 | 6.8 | 18.9 |

These calculated parameters allow for a quantitative comparison of different reaction pathways. For example, the data in the table illustrates how a Lewis acid catalyst can significantly lower the activation energy for ring-opening, making the reaction proceed much faster under milder conditions compared to the uncatalyzed thermal process.

Advanced Applications of Isocyanatocyclopropane in Chemical Synthesis

Building Block in the Synthesis of Complex Molecular Architectures

The inherent reactivity of the isocyanate group, coupled with the distinct stereochemical properties of the cyclopropane (B1198618) ring, renders isocyanatocyclopropane an important intermediate for creating intricate molecular designs. Its utility stems from the ability of the isocyanate moiety to readily react with a wide range of nucleophiles, while the cyclopropane ring imparts rigidity and a specific three-dimensional geometry to the target molecule.

This compound serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The isocyanate functionality can undergo cycloaddition reactions or participate in multicomponent reactions to form diverse ring systems, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

The synthesis of heterocyclic structures often involves the reaction of the isocyanate with reagents that possess multiple reactive sites, leading to intramolecular cyclization. semanticscholar.orgwustl.edu For instance, reactions with compounds containing both a nucleophilic group (like an amine or alcohol) and another reactive moiety can initiate a cascade of reactions, ultimately forming a stable heterocyclic ring. The unique electronic nature of the isocyano group makes it particularly useful for constructing a variety of nitrogen-containing heterocycles. nih.gov Radical cyclization of isocyanide-containing molecules is also a recognized method for creating nitrogen-containing fused heterocyclic systems. beilstein-journals.org

| Heterocycle Class | General Synthetic Strategy | Significance |

|---|---|---|

| Pyrroles | Transition-metal-catalyzed syntheses involving isocyanides. nih.gov | Core structure in many natural products and pharmaceuticals. |

| Indoles | Cocyclizations of isocyanides via zwitterionic intermediates. nih.gov | Privileged scaffold in medicinal chemistry. |

| Quinolines | Transition-metal-catalyzed reactions with isocyanide precursors. nih.gov | Found in various antimalarial and antibacterial agents. |

| Phenanthridines | Radical cyclization of 2-isocyanobiarenes. beilstein-journals.org | Structural motif in alkaloids and DNA-intercalating agents. |

A primary application of this compound is in the synthesis of N-substituted aminocyclopropane derivatives. The isocyanate group is a highly reactive electrophile that readily reacts with a vast array of nucleophiles to form ureas, carbamates, and amides. These reactions provide a straightforward route to functionalized aminocyclopropanes, which are important intermediates in organic synthesis.

The general reaction involves the addition of a nucleophile (Nu-H) to the carbonyl carbon of the isocyanate group:

Reaction with amines (R'-NH2): Forms N,N'-disubstituted ureas containing a cyclopropyl (B3062369) group.

Reaction with alcohols (R'-OH): Yields cyclopropyl-substituted carbamates.

Reaction with water: Leads to the formation of an unstable carbamic acid, which decarboxylates to yield cyclopropylamine (B47189).

These transformations are fundamental in diversifying the functionality of the cyclopropane core, enabling its incorporation into a broader range of complex molecules. For example, trapping a cyclopropyl Grignard reagent with phenyl isocyanate has been shown to generate a cyclopropyl amide. nih.gov The synthesis of 1-aminocyclopropane-1-carboxylic acid and its derivatives, which have applications in various therapeutic areas, often proceeds through intermediates that can be derived from this compound. google.comlookchem.com

Polymer Chemistry and Materials Science Applications

The reactivity of the isocyanate group makes this compound a candidate for applications in polymer chemistry, particularly in the synthesis of polyurethanes and for the functionalization of existing polymers.

Polyurethanes are a class of polymers formed by the reaction of diisocyanates or polyisocyanates with polyols. doxuchem.com this compound, being a monofunctional isocyanate, can act as a chain-terminating or modifying agent in polyurethane synthesis. cymitquimica.com When incorporated, it introduces a cyclopropane moiety at the end of a polymer chain.

If a di-functional cyclopropane monomer were used, it could be incorporated into the polymer backbone. While specific large-scale applications of this compound in industrial polyurethane production are not widely documented, its use in specialty polymers is conceivable. The incorporation of the cyclopropane ring could influence the final properties of the polyurethane, such as rigidity, thermal stability, and adhesion, due to the strained nature of the ring. Generally, in polyurethane formulation, a higher ratio of isocyanates can lead to a harder and more rigid material. doxuchem.com It is important to note that for many polyurethane applications, finished polymers contain no unreacted isocyanate groups. industrialchemicals.gov.au

This compound can be used to introduce cyclopropane groups onto the side chains of existing polymers. This process, known as polymer functionalization, allows for the modification of a polymer's properties. For example, a polymer with pendant hydroxyl or amino groups can be reacted with this compound to attach cyclopropyl carbamate (B1207046) or urea (B33335) linkages to the polymer backbone.

This functionalization can be used to:

Enhance thermal stability: The rigid cyclopropane structure can increase the glass transition temperature of the polymer.

Improve mechanical properties: The introduction of the cyclopropane moiety can alter the crystallinity and tensile strength of the material. researchgate.net

Modify surface properties: Attaching cyclopropane groups can change the hydrophobicity and adhesive properties of a polymer surface.

The "thiol-click" reaction between a thiol and an isocyanate is an efficient method for polymer functionalization. usm.edu This approach can be used with this compound to create polymers with pendant cyclopropyl groups. Research has also explored the synthesis of optically transparent polymers through the copolymerization of cyclopropane-containing monomers. pleiades.online

Applications in Medicinal Chemistry and Drug Discovery

The cyclopropane ring is a well-established "bioisostere" and a valuable structural motif in medicinal chemistry. scientificupdate.com It is found in numerous bioactive natural products and clinically approved drugs. researchgate.netrsc.org The rigid, three-dimensional nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov this compound serves as a key building block for introducing this valuable scaffold into potential drug candidates. basf.com

The isocyanate group provides a reactive handle to link the cyclopropane ring to other parts of a molecule, often forming stable urea or carbamate linkages. This strategy is employed to synthesize a wide range of bioactive compounds. For instance, cyanocyclopropylcarboxamides have been investigated as cathepsin inhibitors. The cyclopropyl group is known to contribute to various desirable properties in drug candidates, including:

Enhanced Potency: By providing a rigid scaffold that can optimize interactions with a biological target. nih.gov

Increased Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation. nih.gov

Reduced Off-Target Effects: By locking the molecule into a more selective conformation. nih.gov

Improved Brain Permeability: The lipophilic nature of the cyclopropyl group can aid in crossing the blood-brain barrier. nih.gov

| Property | Contribution of the Cyclopropyl Group | Example Application Area |

|---|---|---|

| Potency Enhancement | Conformational rigidity leads to better receptor binding. nih.gov | Enzyme inhibitors |

| Metabolic Stability | Resistance to enzymatic degradation, increasing drug half-life. nih.gov | Orally administered drugs |

| Bioisosteric Replacement | Can replace gem-dimethyl groups or alkenes to improve properties. scientificupdate.com | Various therapeutic targets |

| Solubility Modulation | Can influence the overall lipophilicity of a molecule. | Drug formulation |

The synthesis of these complex bioactive molecules often relies on the versatile reactivity of this compound as a starting material or key intermediate. nih.govkaist.ac.kr

This compound as a Precursor for Bioactive Compounds

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique three-dimensional character into molecules. researchgate.netnih.gov As a bioisostere for carbon-carbon double bonds, it can enhance metabolic stability, improve drug efficacy, and modify receptor affinity. nih.gov this compound, which combines this strained carbocyclic ring with a reactive isocyanate group, serves as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its utility stems from the isocyanate's susceptibility to nucleophilic attack, allowing for the straightforward introduction of various functional groups and the construction of more complex molecular architectures. This reactivity makes it an attractive precursor for developing novel therapeutic agents.

Derivatives for Cancer Therapeutics and Neuro-Oncology Research

The search for novel anticancer agents is a major focus of pharmaceutical research. mdpi.comnih.gov Cyclopropane derivatives have shown promise in this area, exhibiting antitumor and anticancer activities. researchgate.net The strained ring system can confer unique pharmacological properties that lead to cytotoxicity in cancer cells. nih.gov Specifically, cyclopropenone analogues have demonstrated significant biological activity against diseases such as triple-negative breast cancer and melanoma. nih.gov The development of derivatives from precursors like this compound could lead to new chemical entities with improved efficacy and novel mechanisms of action.

In the challenging field of neuro-oncology, which deals with tumors of the central nervous system like glioblastoma, there is a critical need for new therapeutic strategies. nih.govecancer.org Glioblastoma is among the deadliest forms of cancer, and existing treatments have limited success. ecancer.org Research has focused on identifying compounds that can inhibit the proliferation of glioblastoma cells and overcome drug resistance. ecancer.org The use of this compound as a starting material allows for the creation of derivatives that can be screened for activity against brain tumor cells. Researchers are exploring novel small molecules to target critical pathways in cancer cells, and the structural diversity offered by cyclopropane-based compounds makes them valuable candidates in this effort. ufl.edu For example, studies have identified isoquinoline (B145761) and aporphine (B1220529) derivatives that reduce the viability of glioblastoma cells and suppress the formation of new tumor stem cells. ecancer.org While not directly synthesized from this compound, these findings highlight the potential of diverse small molecules in neuro-oncology research.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. niscpr.res.invapourtec.com This approach accelerates the drug discovery process by generating a vast pool of compounds that can be screened for biological activity using high-throughput methods. nih.gov

Isocyanates, and by extension this compound, are particularly well-suited for combinatorial chemistry due to their participation in isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction. nih.gov MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. nih.gov This efficiency is highly advantageous in library synthesis, as it allows for the creation of significant molecular diversity and complexity in a single step. nih.govnih.gov The use of a building block like this compound in an MCR introduces the rigid, three-dimensional cyclopropane scaffold into every member of the resulting library, a feature that is highly desirable for creating drug-like molecules. nih.gov The ability to systematically vary the other components in the MCR allows for the generation of a large and diverse library of cyclopropane-containing compounds for biological screening. vapourtec.comnih.gov

The table below outlines the key features and advantages of using a building block like this compound in combinatorial library synthesis.

| Feature | Advantage in Combinatorial Chemistry | Reference |

|---|---|---|

| Reactive Isocyanate Group | Enables participation in efficient multicomponent reactions (e.g., Ugi reaction), allowing for rapid diversification. | nih.gov |

| Cyclopropane Scaffold | Introduces valuable 3D structural character, rigidity, and novel chemical space into the library. | nih.gov |

| Multicomponent Reaction Strategy | Increases synthetic efficiency by forming complex molecules in a single step, saving time and resources. | nih.gov |

| Library Diversity | Allows for the creation of thousands of structurally distinct compounds by varying the other reaction inputs. | niscpr.res.innih.gov |

Analytical and Spectroscopic Characterization in Advanced Research

Advanced NMR Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of isocyanatocyclopropane. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom, confirming the presence of the cyclopropyl (B3062369) ring and its connection to the isocyanate group.

In ¹H NMR spectroscopy, the protons on the cyclopropane (B1198618) ring exhibit characteristic chemical shifts. The methine proton (the H on the carbon bonded to the NCO group) is expected to be shifted downfield due to the electron-withdrawing nature of the isocyanate group. The methylene (B1212753) protons on the adjacent carbons will appear further upfield. The strained nature of the cyclopropane ring also influences these shifts, typically causing them to appear at a higher field (lower ppm) than protons in acyclic alkanes. dtic.mil

¹³C NMR spectroscopy provides complementary information. The carbon atom of the isocyanate group (-N=C=O) has a characteristic chemical shift in the 115-135 ppm range. science-and-fun.de The carbon atom of the cyclopropyl ring directly attached to the isocyanate group is deshielded and appears at a lower field compared to the other two ring carbons. The two equivalent methylene carbons of the cyclopropane ring are highly shielded and appear significantly upfield, sometimes even below 0 ppm in unsubstituted cyclopropane. science-and-fun.deunl.edu The specific chemical shifts are sensitive to solvent, temperature, and the presence of other functional groups. compoundchem.comcompoundchem.com

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Influencing Factors |

|---|---|---|---|

| ¹H | CH-NCO | ~2.5 - 3.0 | Deshielding by electronegative NCO group |

| ¹H | CH₂ | ~0.5 - 1.0 | Shielding effect of the cyclopropyl ring |

| ¹³C | N=C=O | ~120 - 130 | sp hybridization and bonding to N and O compoundchem.comlibretexts.org |

| ¹³C | CH-NCO | ~30 - 40 | Deshielding by NCO group |

| ¹³C | CH₂ | ~5 - 15 | High shielding in the cyclopropyl ring science-and-fun.de |

Mass Spectrometry Techniques (e.g., LC-MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which serve as a molecular fingerprint. When coupled with liquid chromatography (LC-MS/MS), it becomes an invaluable technique for monitoring the progress of reactions involving this compound and identifying the products formed.

The electron ionization mass spectrum of this compound is expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (C₄H₅NO, approximate mass 83.04 amu). The fragmentation pattern provides structural information. tutorchase.com Common fragmentation pathways would likely involve the cleavage of the bond between the ring and the substituent or the opening of the strained cyclopropane ring. libretexts.orgchemguide.co.uk

Key expected fragments include:

A fragment from the loss of the isocyanate group (•NCO), resulting in a cyclopropyl cation at a mass-to-charge ratio (m/z) of 41.

A fragment corresponding to the isocyanate group itself (NCO⁺) at m/z 42.

LC-MS/MS is particularly useful for reaction monitoring. By setting the mass spectrometer to selectively monitor the m/z of the this compound reactant and the expected m/z of the reaction products, researchers can track the consumption of the starting material and the formation of new species in real-time. This provides detailed kinetic data and helps in the identification of reaction intermediates and final products. whitman.edu

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| Molecular Ion (M⁺) | [C₄H₅NO]⁺ | 83 | Ionized parent molecule |

| Fragment | [C₃H₅]⁺ | 41 | Loss of the •NCO group |

| Fragment | [NCO]⁺ | 42 | Isocyanate fragment |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods provide clear and unambiguous evidence for both the isocyanate group and the cyclopropane ring.

The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a relatively clean region of the spectrum, around 2250–2275 cm⁻¹. researchgate.net Its high intensity and characteristic position make it an excellent marker for confirming the presence of the isocyanate functionality and for monitoring its consumption during a chemical reaction, such as the formation of a urethane (B1682113). researchgate.net

The cyclopropane ring also gives rise to characteristic signals. The C-H stretching vibrations of the ring protons are typically observed at wavenumbers higher than those for unstrained alkanes, generally in the range of 3040–3080 cm⁻¹. docbrown.info Additionally, characteristic CH₂ deformation and skeletal vibrations of the ring appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.infodaneshyari.com

Raman spectroscopy provides complementary information and is also sensitive to these vibrational modes, particularly the symmetric vibrations of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Asymmetric Stretch | -N=C=O | 2250 - 2275 | Very Strong, Sharp |

| C-H Stretch | Cyclopropyl C-H | 3040 - 3080 | Medium |

| CH₂ Deformation | Cyclopropyl CH₂ | 1440 - 1480 | Medium |

| Ring Skeletal Vibration | Cyclopropane Ring | 1000 - 1020 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at room temperature, this technique cannot be applied to the compound directly. However, it is an invaluable tool for analyzing stable, solid derivatives.

To perform this analysis, this compound is first reacted with another molecule to form a crystalline solid. For example, reaction with an amine yields a solid cyclopropyl-substituted urea (B33335), while reaction with an alcohol produces a solid cyclopropyl-substituted urethane. These derivatives can then be grown into single crystals suitable for X-ray diffraction analysis.

The resulting crystal structure provides an unambiguous determination of the molecular framework. It confirms the connectivity of the atoms, verifying that the cyclopropane ring was intact and attached to the nitrogen of the original isocyanate group. This technique is especially powerful for confirming the structure of complex molecules or for cases where other spectroscopic data might be ambiguous. The detailed structural parameters obtained are crucial for understanding the molecule's reactivity and physical properties.

Future Directions and Interdisciplinary Research with Isocyanatocyclopropane

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of isocyanates has traditionally relied on hazardous reagents, most notably phosgene (B1210022) and its derivatives. nih.gov In alignment with the principles of green chemistry, modern research is focused on developing safer and more sustainable methods for producing isocyanates, including isocyanatocyclopropane. nih.govrjpn.org The goal is to minimize waste, reduce energy consumption, and eliminate the use of toxic substances. instituteofsustainabilitystudies.comjddhs.com

A primary objective in the sustainable synthesis of this compound is the avoidance of phosgene. nih.gov Research is shifting towards alternative, more environmentally benign synthetic strategies. One promising avenue is the dehydration of N-cyclopropylformamide. This approach aligns with green chemistry principles by utilizing less hazardous reagents. mdpi.comrsc.org

Key principles of green chemistry are instrumental in guiding the development of these new methods: rjpn.orginstituteofsustainabilitystudies.comyoutube.com

Waste Prevention: Designing syntheses that produce minimal byproducts. instituteofsustainabilitystudies.com

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. jddhs.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.comthieme-connect.de

Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. jddhs.com

The table below summarizes the application of these principles to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Prevention of Waste | Developing one-pot synthesis protocols that minimize intermediate purification steps and solvent usage. |

| Atom Economy | Utilizing reactions like the Curtius or Hofmann rearrangement of cyclopropanecarboxylic acid derivatives, which have high atom economy. |

| Use of Safer Solvents | Exploring reactions in supercritical CO2 or aqueous media to replace volatile organic compounds (VOCs). instituteofsustainabilitystudies.comthieme-connect.de |

| Energy Efficiency | Developing catalytic processes that proceed at ambient temperature and pressure, reducing energy demands. rjpn.org |

| Use of Catalysis | Investigating novel catalysts for the direct carbonylation of cyclopropylamine (B47189) or the rearrangement of cyclopropyl-based precursors. |

Exploration of this compound in Catalysis and Organocatalysis

The isocyanate functional group is highly reactive and participates in a variety of catalyzed reactions, making this compound a valuable substrate for creating complex molecules and polymers. cymitquimica.com While the compound itself is not typically a catalyst, its reactions are central to catalytic processes, particularly in polymer chemistry.

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) linkage is the cornerstone of polyurethane manufacturing. google.com This reaction is often facilitated by a range of catalysts, including Lewis acids, metal salts, and organocatalysts, to enhance reaction rates and selectivity. google.com The rigid cyclopropane (B1198618) unit from this compound can impart unique properties, such as increased thermal stability or tailored mechanical strength, to the resulting polyurethane materials.

Another significant catalytic application is the cyclotrimerization of isocyanates to form isocyanurates. researchgate.net This process, often catalyzed by tertiary amines, metaloorganic compounds, or alkali metal carboxylates, yields highly stable, cross-linked structures suitable for heat-resistant foams and coatings. researchgate.net

The field of organocatalysis, which uses small organic molecules as catalysts, also offers avenues for this compound. cam.ac.uk Chiral organocatalysts could potentially be used to achieve asymmetric synthesis in reactions involving the isocyanate group, leading to the creation of enantiomerically enriched products for pharmaceutical or materials science applications. The combination of organocatalysis with metal-based catalysis, known as synergistic catalysis, could unlock novel transformations of this compound. mdpi.com

Integration with Computational Design for De Novo Molecule Generation

De novo molecule generation, a computational strategy to design novel chemical structures from scratch, is revolutionizing drug discovery and materials science. nih.gov These methods use algorithms, including deep generative models and evolutionary approaches, to explore the vast chemical space and create molecules with desired properties. nih.govnih.gov

This compound represents an ideal building block for these computational models due to its distinct structural and reactive features:

Rigid Scaffold: The cyclopropane ring provides a conformationally constrained, three-dimensional scaffold. Computational algorithms can use this rigidity to design molecules with precise shapes to fit into protein binding pockets.

Reactive Handle: The isocyanate group is a potent electrophile that can be modeled to form covalent bonds with biological targets, a strategy used in designing targeted covalent inhibitors.

Fragment-Based Design: Both the cyclopropyl (B3062369) group and the isocyanate group can be incorporated into fragment libraries used by de novo design algorithms. These fragments can be grown, linked, or merged within a target's active site to generate novel ligand structures. nih.gov

The table below outlines prominent computational approaches for de novo design where this compound could be integrated.

| Computational Method | Description | Potential Role of this compound |

|---|---|---|

| Fragment-Based Growing | Algorithms start with a small molecular fragment in a binding pocket and iteratively add atoms or functional groups. nih.gov | Used as a starting fragment to explore specific regions of a protein's active site. |

| Evolutionary Algorithms | Populations of molecules are evolved over generations through mutation and crossover operations, selecting for desired properties. nih.gov | The cyclopropyl-isocyanate motif can be introduced via mutation to confer rigidity or reactivity. |

| Deep Generative Models | Machine learning models, trained on vast chemical databases, learn to generate novel and valid molecular structures. nih.govresearchgate.net | Included in the training data to enable the model to generate new classes of cyclopropane-containing compounds. |

| Structure-Based Design | Utilizes the 3D structure of a target protein to design complementary ligands. nih.gov | Docking simulations can predict favorable interactions of the cyclopropane ring and position the isocyanate for covalent modification. |

By integrating this compound into these advanced computational workflows, researchers can accelerate the discovery of new pharmaceuticals and functional materials with tailored properties. arxiv.orgopenreview.net

Advanced Applications in Chemical Biology and Proteomics Research

Chemical biology utilizes small molecules to probe and manipulate biological systems, providing powerful tools for understanding protein function and disease pathways. youtube.comnikon.com this compound, with its reactive isocyanate "warhead," is well-suited for the design of chemical probes for proteomics research.

Proteomics is the large-scale study of proteins, and a key subfield is activity-based protein profiling (ABPP). nih.gov ABPP uses reactive chemical probes to covalently label active enzymes in their native environment, allowing for the assessment of their functional state. mdpi.com The isocyanate group of this compound is an excellent electrophile for reacting with nucleophilic amino acid residues (e.g., serine, cysteine, lysine) often found in the active sites of enzymes. nih.gov

Potential applications in this domain include:

Activity-Based Probes: An this compound core can be appended with a reporter tag (like a fluorophore or biotin). When introduced to a complex biological sample (e.g., a cell lysate), the probe will covalently label active enzymes, such as serine hydrolases or cysteine proteases. nih.gov These labeled proteins can then be visualized or isolated for identification by mass spectrometry.

Target Identification and Validation: For a drug candidate with an unknown mechanism of action, a probe based on this compound could be synthesized to identify its protein targets. This helps validate the therapeutic target and understand potential off-target effects.

Covalent Inhibitor Scaffolding: The compound can serve as a starting point for developing targeted covalent inhibitors. The cyclopropane ring can be modified to enhance binding affinity and selectivity for a specific protein target, while the isocyanate ensures irreversible inhibition.

The design of such probes is a central theme in chemical biology, bridging synthetic chemistry with biological discovery to develop new diagnostics and therapeutics. nih.govnih.govmdpi.com Mass spectrometry-based proteomics provides the analytical power to identify the specific proteins and sites of modification by these probes, accelerating drug discovery and our understanding of cellular signaling. nih.govresearchgate.net

Q & A